![molecular formula C26H22ClN3O3S B2549712 N-(4-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894558-43-1](/img/structure/B2549712.png)
N-(4-chlorophenyl)-2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole acetamide derivatives has been a subject of interest due to their potential pharmacological properties. In one study, a novel indole acetamide compound was synthesized by reacting N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid in dry dichloromethane, with the addition of lutidine and TBTU in cooled conditions, resulting in good yield . Another research effort focused on synthesizing a series of novel acetamide derivatives, including those with benzimidazole and thiazolidine moieties, to evaluate their antioxidant properties . These syntheses involve complex organic reactions and careful optimization of conditions to achieve the desired products.
Molecular Structure Analysis
The molecular structure of the synthesized indole acetamide derivative was determined using single crystal X-ray diffraction studies . This allowed for the precise determination of the three-dimensional arrangement of atoms within the molecule. Additionally, the orientation of the chlorophenyl ring with respect to the thiazole ring in a related acetamide compound was reported to be at an angle of 7.1°, which could influence the compound's intermolecular interactions and stability .
Chemical Reactions Analysis
The indole acetamide derivative synthesized in the first study was characterized by various spectroscopic analyses, including MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analysis . These techniques are essential for confirming the structure of the compound and for understanding its chemical behavior. The compound's anti-inflammatory activity was also confirmed by in silico modeling, targeting the cyclooxygenase COX-1 and COX-2 domains .
Physical and Chemical Properties Analysis
The physical and chemical properties of the indole acetamide derivative were further analyzed through density functional theory calculations, which included geometry optimization and vibrational analysis to ensure the compound was not in an excited state . The frontier molecular orbitals, HOMO and LUMO, were examined to understand the electronic charge transfer within the molecule. Additionally, Hirshfeld surface analysis and energy frameworks were constructed to investigate the stability of the compound and the intermolecular interactions in the crystal . The antioxidant properties of the benzimidazole and thiazolidine acetamide derivatives were assessed through in vitro assays, demonstrating significant effects in lipid peroxidation and free radical scavenging tests .
Relevant Case Studies
The studies mentioned provide insights into the potential therapeutic applications of these compounds. The indole acetamide derivative's anti-inflammatory activity was confirmed through molecular docking, suggesting its potential as an anti-inflammatory drug . The antioxidant properties of the benzimidazole and thiazolidine acetamide derivatives were also significant, indicating their potential use as antioxidants in various medical applications . These case studies highlight the importance of molecular design and synthesis in the development of new pharmacologically active compounds.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Compounds structurally similar to the one have demonstrated potent antibacterial activities. For instance, derivatives synthesized via microwave-assisted techniques showed broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents (Borad et al., 2015).
Anti-inflammatory Properties
Another research avenue explores the anti-inflammatory capabilities of thiazolidine-2,4-dione derivatives. These compounds have shown significant inhibitory effects on inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), indicating their potential in treating inflammatory diseases (Ma et al., 2011).
Anticonvulsant Effects
The synthesis and evaluation of indoline derivatives incorporating functionalized aryloxadiazole amine and benzothiazole acetamide have uncovered promising anticonvulsant activities. These findings suggest the compound's utility in developing new anticonvulsant drugs, highlighting the importance of structural optimization in enhancing therapeutic efficacy (Nath et al., 2021).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O3S/c1-16-7-12-20(13-17(16)2)30-24(32)15-34-26(30)21-5-3-4-6-22(21)29(25(26)33)14-23(31)28-19-10-8-18(27)9-11-19/h3-13H,14-15H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMZJUAXLDNLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

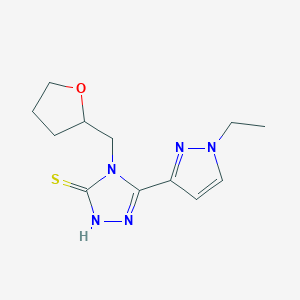
![1-(2-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549634.png)
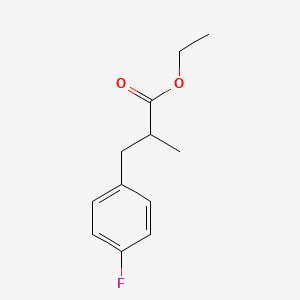
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2549637.png)
![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)

![1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2549641.png)
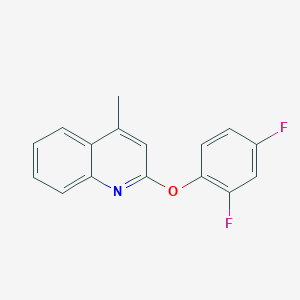
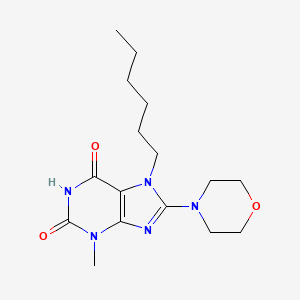



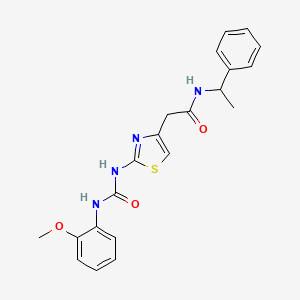
![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)